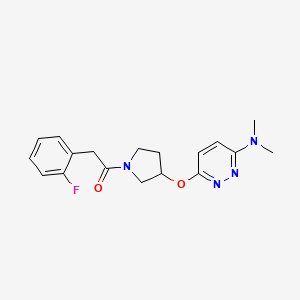

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-22(2)16-7-8-17(21-20-16)25-14-9-10-23(12-14)18(24)11-13-5-3-4-6-15(13)19/h3-8,14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOZYPLJQJUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound with significant potential in pharmacology. The compound features a pyridazine ring , a pyrrolidine ring , and an ethanone moiety , which contribute to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 304.36 g/mol. The structure includes functional groups that suggest interactions with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

| CAS Number | 2034503-98-3 |

The compound's mechanism of action involves interaction with specific receptors and enzymes within biological systems. The pyridazine ring has been shown to modulate the activity of various molecular targets, potentially leading to therapeutic effects. Its role as a potassium channel opener suggests implications in cardiovascular health and neurological functions.

Anticancer Properties

Recent studies indicate that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing pyridazine and pyrrolidine rings have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors . The mechanism may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Effects

The presence of the dimethylamino group in the structure suggests potential neuroprotective properties. Compounds with similar configurations have shown promise in models of neurodegenerative diseases by enhancing neuronal survival and reducing oxidative stress. This aligns with findings that highlight the antioxidant capabilities of pyridazine derivatives.

Cardiovascular Effects

As a potassium channel opener, this compound may influence cardiovascular functions by promoting vasodilation and improving blood flow. Research into related compounds has shown that modulation of potassium channels can lead to beneficial effects in conditions like hypertension and heart failure .

Case Studies

- Cytotoxicity in Cancer Models : In vitro studies using FaDu hypopharyngeal tumor cells revealed that similar compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin, suggesting enhanced efficacy due to structural features that promote binding to target proteins .

- Neuroprotection in Animal Models : Experimental models assessing the neuroprotective effects of pyridazine derivatives showed reduced neuronal death in response to oxidative stressors, indicating potential applications for treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Core Scaffolds

The table below compares key structural features of the target compound with related derivatives from the evidence:

Key Observations :

- Pyridazine vs.

- Fluorine Substituents : The 2-fluorophenyl group in the target compound mirrors fluorinated analogs (e.g., ), which are common in CNS drugs due to improved blood-brain barrier penetration.

- Pyrrolidine Modifications: The dimethylamino group on pyridazine (target) contrasts with trifluoromethyl-pyrrolidine in , suggesting divergent electronic and steric effects on biological activity.

Hypothetical Pharmacokinetic and Physicochemical Properties

Based on structural analogs:

- Metabolic Stability: The dimethylamino group on pyridazine may reduce oxidative metabolism compared to compounds with unsubstituted heterocycles (e.g., pyridine in ).

- Solubility: The ethanone and pyrrolidine moieties could enhance aqueous solubility relative to purely aromatic scaffolds (e.g., thiophene derivatives in ).

Research Findings from Analogous Compounds

- CoA Inhibition: Phenoxy-pyrrolidine derivatives () demonstrated inhibitory activity against CoA-disrupting enzymes, suggesting the target compound’s pyrrolidine-ethanone scaffold may share similar mechanistic pathways.

- Fluorine Impact : Fluorinated pyrrolidine-pyridine analogs () showed enhanced in vivo stability in preclinical models, supporting the rationale for the 2-fluorophenyl group in the target compound.

Q & A

Basic: What synthetic strategies and analytical techniques are recommended for producing and characterizing this compound?

Answer:

The synthesis involves multi-step reactions, including coupling of the pyrrolidine and pyridazine moieties under controlled conditions. Key steps include:

- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) are preferred to stabilize intermediates .

- Temperature control: Reactions are typically conducted at 60–80°C to balance yield and purity .

- Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used.

For characterization:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the pyrrolidinyl and fluorophenyl groups .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z for C₁₉H₂₄N₄O₃) .

Advanced: How can structural analogs inform SAR studies for this compound?

Answer:

Comparative analysis of structurally related compounds (e.g., pyridazine derivatives with trifluoromethyl or thiophene substituents) reveals:

- Activity trends: Substituents on the pyridazine ring (e.g., dimethylamino vs. trifluoromethyl) correlate with antimicrobial or anticancer potency .

- Electron-withdrawing groups: Fluorine or trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Methodological approach:

- Docking studies: Use software like AutoDock to predict binding affinity to targets (e.g., kinases) .

- In vitro assays: Compare IC₅₀ values against analogs in cell lines (e.g., HeLa, MCF-7) to identify critical substituents .

Basic: What functional groups dictate reactivity in this compound?

Answer:

Key reactive sites include:

- Dimethylamino group (N(CH₃)₂): Participates in hydrogen bonding with biological targets and influences pKa .

- Fluorophenyl moiety: Enhances lipophilicity and modulates π-π stacking in protein binding .

- Ethanone bridge: Susceptible to nucleophilic attack, requiring inert conditions during synthesis .

Advanced: How can contradictory data in biological assays be resolved?

Answer: Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions: Differences in pH, serum concentration, or incubation time affect compound stability .

- Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Resolution strategies:

- Dose-response curves: Perform 8-point assays to ensure reproducibility .

- Metabolite screening: LC-MS/MS identifies degradation products that may interfere with activity .

Basic: Which in vitro models are suitable for initial biological evaluation?

Answer: Prioritize models based on structural analogs:

- Anti-inflammatory activity: LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- Anticancer screening: NCI-60 panel for broad cytotoxicity profiling .

- CYP inhibition assays: Human liver microsomes assess metabolic stability .

Advanced: What computational and experimental methods elucidate pharmacokinetic properties?

Answer:

- ADME prediction: Tools like SwissADME estimate logP (∼2.5) and bioavailability (%F = 50–60%) .

- Plasma protein binding: Equilibrium dialysis using radiolabeled compound quantifies free fraction .

- Blood-brain barrier penetration: Parallel artificial membrane permeability assay (PAMPA) predicts CNS availability .

Advanced: How does the compound interact with specific enzymatic targets?

Answer:

- Kinase inhibition: Use TR-FRET assays to measure inhibition of PI3K/Akt/mTOR pathway kinases .

- Receptor binding: Radioligand displacement assays (e.g., ³H-labeled GPCR antagonists) quantify affinity .

- Structural insights: X-ray crystallography or cryo-EM resolves binding modes with catalytic sites .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at −20°C in amber vials to prevent photodegradation .

- Humidity control: Use desiccants to avoid hydrolysis of the ethanone group .

- Solution stability: Prepare fresh DMSO stock solutions to prevent aggregate formation .

Advanced: How can isotopic labeling aid in mechanistic studies?

Answer:

- ¹³C/²H labeling: Track metabolic pathways via NMR or mass spectrometry .

- Radiolabeling (³H/¹⁴C): Quantify tissue distribution in rodent models .

- Applications: Identify reactive metabolites causing off-target effects .

Advanced: What strategies optimize bioavailability without compromising activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.